Isopropylnaphthalenesulphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31093-48-8 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-propan-2-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16/h3-9H,1-2H3,(H,14,15,16) |
InChI Key |
ZTFYJIXFKGPCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of Isopropylnaphthalenesulphonic Acid
Direct Sulfonation Pathways to Isopropylnaphthalenesulphonic Acid
Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto a pre-existing isopropylnaphthalene molecule. This method is a classic example of an electrophilic aromatic substitution reaction.
Reactant Precursors and Conditions
The primary organic precursor for this pathway is isopropylnaphthalene. Both 1-isopropylnaphthalene (B1199988) and 2-isopropylnaphthalene (B46572) can serve as starting materials. sigmaaldrich.comnih.gov The choice of sulfonating agent is critical and typically includes strong acids and their derivatives. Common agents are concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid. shokubai.org
The reaction conditions, particularly temperature, play a pivotal role in determining the final product distribution. The sulfonation of naphthalene (B1677914) and its derivatives is known to be sensitive to temperature, often yielding different isomers under kinetic versus thermodynamic control. vaia.comquora.com For instance, in the sulfonation of naphthalene itself, lower temperatures (around 80°C) favor the formation of the alpha-isomer (naphthalene-1-sulfonic acid), while higher temperatures (around 160°C) lead to the more stable beta-isomer (naphthalene-2-sulfonic acid). wordpress.comyoutube.com This principle extends to substituted naphthalenes, where reaction parameters must be carefully controlled to achieve the desired isomer of this compound.
| Parameter | Typical Range/Agents | Significance | Source |
| Precursor | 1-Isopropylnaphthalene or 2-Isopropylnaphthalene | Determines the initial substitution pattern of the naphthalene ring. | sigmaaldrich.comnih.gov |
| Sulfonating Agent | Concentrated H₂SO₄, Oleum (H₂SO₄·SO₃) | Provides the electrophile (SO₃ or equivalent) for the substitution reaction. | shokubai.org |
| Temperature | Low (e.g., <100°C) vs. High (e.g., >150°C) | Controls whether the reaction is under kinetic or thermodynamic control, affecting isomer distribution. | vaia.comwordpress.com |
| Solvent | Often neat, or inert solvents like decalin | Can influence product yield by, for example, suppressing the sublimation of the naphthalene precursor. | shokubai.org |
Regioselectivity and Isomer Distribution
The introduction of a sulfonic acid group onto an isopropylnaphthalene ring is governed by the directing effects of the isopropyl group and the inherent reactivity of the naphthalene core. The naphthalene ring has two distinct positions for substitution: the α-position (carbons 1, 4, 5, 8) and the β-position (carbons 2, 3, 6, 7). The α-position is generally more reactive and favored under kinetic control due to better stabilization of the carbocation intermediate (Wheland intermediate). wordpress.comyoutube.com
However, the resulting α-substituted product often suffers from steric hindrance, particularly from the hydrogen atom at the peri-position (e.g., the hydrogen at C8 clashes with a substituent at C1). wordpress.comyoutube.com The isopropyl group is an activating, ortho-, para-directing group. When starting with 2-isopropylnaphthalene, the incoming electrophile would be directed to positions 1, 3, 6, and 8. The final isomer distribution will be a balance between the electronic directing effects and steric hindrance. Given the reversibility of sulfonation at high temperatures, the thermodynamically more stable isomer, which is often the less sterically hindered β-substituted product, can become the major product. quora.comwordpress.com
Multi-Step Synthesis Approaches for this compound
Multi-step syntheses provide alternative routes to specific isomers that may be difficult to obtain via direct sulfonation. utdallas.edu These can be broadly categorized into two strategies: isopropylation followed by sulfonation, or sulfonation followed by isopropylation.
Naphthalene Isopropylation Preceding Sulfonation
This approach first synthesizes isopropylnaphthalene from naphthalene, which is then sulfonated as described in the direct pathway.
Isopropylation: Naphthalene undergoes a Friedel-Crafts alkylation reaction with an isopropylating agent, such as isopropyl halide or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. wikipedia.orgstackexchange.com The regioselectivity of this initial step is also subject to steric effects. While alkylation of naphthalene can occur at both α and β positions, the use of bulkier alkylating groups tends to favor substitution at the less sterically hindered β-position (2-isopropylnaphthalene). stackexchange.com
Sulfonation: The resulting isopropylnaphthalene isomer is then sulfonated. A key advantage of this sequence is that the alkylated naphthalene is more reactive toward sulfonation than unsubstituted naphthalene or sulfonated naphthalene. google.com This allows for more controlled sulfonation, minimizing byproducts.
Sulfonation Preceding Isopropyl Group Introduction
This reverse strategy involves sulfonating naphthalene first and then introducing the isopropyl group.
Sulfonation: Naphthalene is first sulfonated to produce naphthalenesulphonic acid. As previously noted, controlling the temperature allows for the selective formation of either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid. shokubai.orgwordpress.com
Isopropylation: The subsequent alkylation of the naphthalenesulphonic acid is challenging. The sulfonic acid group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack in a Friedel-Crafts reaction. atamanchemicals.com Consequently, this step requires more forcing conditions (e.g., higher temperatures) to achieve a practical reaction rate, which can increase the formation of byproducts. google.comatamanchemicals.com Despite these difficulties, this two-step process of sulfonation followed by alkylation is used commercially for producing isopropyl naphthalene sulfonate. google.com
| Synthesis Stage | Reactants | Conditions | Product | Significance | Source |
| Isopropylation First | Naphthalene, Isopropyl Halide/Propene | Lewis Acid (e.g., AlCl₃) | Isopropylnaphthalene | Creates the alkylated precursor; β-isomer favored with bulky groups. | stackexchange.com |
| Sulfonation Second | Isopropylnaphthalene, H₂SO₄/Oleum | Temperature Dependent | This compound | Alkylated ring is activated, facilitating sulfonation. | google.com |
| Sulfonation First | Naphthalene, H₂SO₄ | Temp. Dependent (80°C for α, 160°C for β) | Naphthalenesulphonic Acid | Creates the sulfonated precursor; allows isomer selection. | wordpress.com |
| Isopropylation Second | Naphthalenesulphonic Acid, Isopropylating Agent | Forcing Conditions | This compound | Difficult step due to deactivating effect of –SO₃H group. | google.comatamanchemicals.com |
Mechanistic Insights into this compound Formation
The formation of this compound proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich naphthalene ring.
The key mechanistic features are:
Generation of the Electrophile: In sulfuric acid or oleum, an equilibrium exists that generates SO₃, which is a powerful electrophile.
Formation of the Sigma Complex: The electrophile attacks the π-system of the isopropylnaphthalene ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the position of the attack. Attack at the α-position generally leads to a more stable intermediate because resonance structures can be drawn that preserve one of the benzene (B151609) rings' aromaticity. youtube.com
Proton Elimination: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final sulfonated product.
The sulfonation reaction is notably reversible. wordpress.comyoutube.com At higher temperatures, the reverse reaction (desulfonation) becomes significant. This reversibility is the basis for thermodynamic control. The kinetically favored α-isomer, though formed faster at lower temperatures, is sterically strained and less stable than the β-isomer. youtube.com At elevated temperatures, the α-isomer can undergo desulfonation, and the resulting isopropylnaphthalene can be re-sulfonated at the more thermodynamically stable β-position, eventually leading to the β-isomer as the major product at equilibrium. wordpress.comyoutube.com
Electrophilic Aromatic Substitution Mechanisms in Naphthalene Systems
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution (EAS) on a naphthalene ring system. Naphthalene is a polycyclic aromatic hydrocarbon that, like benzene, undergoes EAS reactions such as alkylation and sulfonation. However, its reactivity and the orientation of substitution are distinct from those of benzene.
Polycyclic aromatic hydrocarbons, including naphthalene, are generally more reactive towards electrophiles than benzene. ucalgary.calibretexts.org This heightened reactivity is attributed to the lower net loss in resonance stabilization energy required to form the intermediate carbocation (also known as an arenium ion or naphthalenonium ion) during the first step of the substitution. libretexts.org
In naphthalene, there are two non-equivalent positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Electrophilic attack predominantly occurs at the α-position. libretexts.orgpearson.com This preference can be explained by examining the stability of the carbocation intermediates formed during the reaction.
α-Attack: When an electrophile attacks the α-position, the resulting arenium ion is stabilized by seven resonance contributors. ucalgary.ca Crucially, four of these resonance structures keep the aromatic sextet of the second (unattacked) ring intact. ucalgary.ca
β-Attack: In contrast, attack at the β-position leads to an intermediate with only six resonance contributors, and only two of these maintain the aromaticity of the other ring. ucalgary.ca
The intermediate for α-substitution is more stable because the positive charge is more effectively delocalized while preserving one of the aromatic rings. libretexts.orgwordpress.com Consequently, the transition state leading to the α-substituted product has a lower activation energy, making this pathway kinetically favored. stackexchange.com
The synthesis of this compound involves two separate electrophilic substitution reactions: Friedel-Crafts alkylation (to introduce the isopropyl group) and sulfonation (to introduce the sulphonic acid group). This can be achieved through different synthetic routes, such as:
Alkylation of naphthalene with an isopropylating agent (e.g., propylene (B89431), isopropyl bromide) to form isopropylnaphthalene, followed by sulfonation. researchgate.netnih.gov
Sulfonation of naphthalene to produce naphthalenesulphonic acid, followed by alkylation. google.com
A one-step process where naphthalene reacts with an alcohol (e.g., isopropanol) in the presence of a sulfonating agent like oleum, which acts as both a catalyst for alkylation and the sulfonating reagent. chemicalindustriessecrets.com
In the alkylation step, the electrophile is the isopropyl cation, typically generated from propylene or an isopropyl halide with a Lewis acid catalyst. In the sulfonation step, the electrophile is sulfur trioxide (SO₃). youtube.com The regiochemical outcome depends significantly on the reaction conditions, as kinetic and thermodynamic factors can favor different isomers.
Kinetic and Thermodynamic Considerations in Synthesis
A defining characteristic of the sulfonation of aromatic compounds, including naphthalene, is its reversibility. brainly.inechemi.com This reversibility allows for the reaction to be controlled by either kinetic or thermodynamic factors, primarily by manipulating the reaction temperature. This principle is a classic illustration of how reaction conditions can dictate the isomeric composition of the final product. thecatalyst.org
Kinetic Control: At lower temperatures (around 80°C), the sulfonation of naphthalene is under kinetic control. thecatalyst.orgvaia.com This means the major product formed is the one that is generated the fastest—the one with the lowest activation energy. As explained by the stability of the arenium ion intermediates, substitution at the α-position has a lower energy barrier. stackexchange.comvaia.com Therefore, the kinetically controlled product is 1-naphthalenesulphonic acid (also known as α-naphthalenesulphonic acid). wordpress.com
Thermodynamic Control: At higher temperatures (around 160°C), the reaction is under thermodynamic control. thecatalyst.orgvaia.com At this elevated temperature, the reverse reaction (desulfonation) becomes significant. stackexchange.comechemi.com The system has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. This equilibrium will favor the most thermodynamically stable product. The 2-naphthalenesulphonic acid (β-naphthalenesulphonic acid) is more stable than the 1-isomer. echemi.com The lower stability of the 1-isomer is due to an unfavorable steric interaction between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 (peri) position. echemi.comthecatalyst.org Over time at high temperatures, the initially formed 1-naphthalenesulphonic acid can revert to naphthalene, which can then be re-sulfonated to form the more stable 2-isomer. wordpress.com
This interplay between kinetic and thermodynamic control is summarized in the table below.
| Reaction Condition | Control Type | Major Product | Rationale |
| Low Temperature (e.g., 80°C) | Kinetic | 1-Naphthalenesulphonic acid | Lower activation energy due to more stable carbocation intermediate. vaia.com |
| High Temperature (e.g., 160°C) | Thermodynamic | 2-Naphthalenesulphonic acid | Product is more stable, avoiding steric hindrance between the -SO₃H group and the C8 hydrogen. thecatalyst.orgvaia.com |
In the context of synthesizing this compound, these principles are critical. For instance, in a two-step process involving sulfonation followed by alkylation, the choice of sulfonation temperature would determine whether the sulfonic acid group is placed at the α- or β-position. google.com Conversely, if naphthalene is first alkylated to form isopropylnaphthalene (often yielding a mixture of 1- and 2-isopropylnaphthalene), the subsequent sulfonation would be directed by the existing isopropyl group, with kinetic and thermodynamic factors again influencing the final position of the incoming sulfonic acid group. Commercial processes often involve reacting naphthalene, an alcohol, and a sulfonating agent in a one-step process where controlling the reaction exotherm is crucial. google.com
Chemical Derivatization and Functionalization of Isopropylnaphthalenesulphonic Acid
Modification of the Sulfonic Acid Group
The sulfonic acid group (-SO3H) is a key functional moiety in isopropylnaphthalenesulphonic acid, offering a versatile platform for chemical derivatization. Its reactivity allows for the formation of esters, amides, and sulfonyl halides, thereby enabling the synthesis of a wide array of derivatives with distinct chemical and physical properties.
Esterification Reactions of this compound
Esterification of sulfonic acids involves the reaction of the sulfonic acid with an alcohol to form a sulfonate ester. This transformation is significant as it can alter the solubility, reactivity, and biological activity of the parent compound.
Fischer-Speier Esterification: This classic method involves reacting the sulfonic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com The reaction is reversible, and to drive the equilibrium towards the product side, water is typically removed as it is formed. youtube.com For this compound, this would involve heating it with an alcohol like isopropanol (B130326) or n-propanol in the presence of a catalyst. researchgate.net The reaction rate is influenced by temperature and the amount of catalyst used. researchgate.net
Enzyme-Catalyzed Esterification: Lipases can be used as catalysts for the esterification of carboxylic acids, and this approach can be extended to sulfonic acids. google.com This method offers the advantage of milder reaction conditions. The continual removal of water, for instance through pervaporation, can enhance the reaction yield. google.com
Coupling Reagent-Mediated Esterification: Modern esterification methods utilize coupling reagents to activate the carboxylic acid (or in this case, sulfonic acid) for reaction with an alcohol. nih.gov Reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to facilitate rapid and efficient esterification under mild conditions. nih.gov
| Esterification Method | Reactants | Catalyst/Reagent | Key Conditions |
| Fischer-Speier Esterification | This compound, Alcohol (e.g., methanol, ethanol) | Strong acid (e.g., H2SO4) | Heating, water removal youtube.com |
| Enzyme-Catalyzed Esterification | This compound, Alcohol | Lipase | Mild temperature, water removal (e.g., pervaporation) google.com |
| Coupling Reagent-Mediated Esterification | This compound, Alcohol | Coupling reagent (e.g., NDTP) | Mild, often room temperature, rapid reaction times nih.gov |
Amidation and Sulfonyl Halide Formation
The sulfonic acid group can also be converted into sulfonamides and sulfonyl halides, which are important intermediates in organic synthesis.
Amidation: The direct reaction of a sulfonic acid with an amine to form a sulfonamide is generally challenging due to the formation of a stable ammonium (B1175870) sulfonate salt. mdpi.com However, catalytic methods have been developed to facilitate this transformation. These often involve the in-situ activation of the sulfonic acid. mdpi.com For instance, boronic acids have been used as catalysts for the amidation of carboxylic acids, a strategy that could potentially be adapted for sulfonic acids. ucl.ac.uk Another approach involves the use of activating agents like carbodiimides (e.g., EDC) or reagents such as N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to promote the coupling between the sulfonic acid and the amine. researchgate.net
Sulfonyl Halide Formation: Sulfonyl halides, particularly sulfonyl chlorides, are highly reactive intermediates. They can be prepared from sulfonic acids by reaction with chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). wikipedia.org For example, benzenesulfonic acid can be converted to benzenesulfonyl chloride using these reagents. wikipedia.org Similarly, this compound could be converted to isopropylnaphthalenesulfonyl chloride. This sulfonyl chloride can then readily react with a variety of nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively. wikipedia.org
Functionalization of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is susceptible to various functionalization reactions, allowing for the introduction of new substituents and the extension of the molecular framework.
Electrophilic Substitution Beyond Sulfonation
The naphthalene ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing isopropyl and sulfonic acid groups.
Nitration and Halogenation: Naphthalene itself undergoes nitration with nitric and sulfuric acid to primarily yield 1-nitronaphthalene. youtube.com Halogenation, such as bromination, also typically occurs at the 1-position. youtube.com The presence of the isopropyl group (an activating group) and the sulfonic acid group (a deactivating group) on the naphthalene ring of this compound will direct further substitution. The interplay between these groups' directing effects will determine the regioselectivity of nitration, halogenation, and other electrophilic substitution reactions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for introducing alkyl and acyl groups onto aromatic rings. youtube.com While naphthalene can undergo these reactions, the conditions need to be carefully controlled to avoid polysubstitution and rearrangement. The sulfonic acid group is strongly deactivating, which can make Friedel-Crafts reactions on this compound challenging.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions can be applied to functionalize the naphthalene ring of this compound, provided a suitable handle (like a halide) is present or can be introduced.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide using a palladium catalyst. mdpi-res.com If a bromo or iodo group were introduced onto the naphthalene ring of this compound, it could then undergo Suzuki-Miyaura coupling to form a new C-C bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. This would be a valuable method for introducing amino groups onto the naphthalene ring system.
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds. acs.org For instance, a chloro-substituted naphthalenesulfonic acid can react with an aniline (B41778) derivative in the presence of a copper catalyst to form an anilinonaphthalenesulfonic acid derivative. acs.org
| Coupling Reaction | Reactants | Catalyst | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl halide, Organoboron compound | Palladium complex | C-C |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium complex | C-N |
| Ullmann Condensation | Aryl halide, Amine/Alcohol/Thiol | Copper | C-N, C-O, C-S acs.org |
Synthesis of this compound-Based Conjugates and Hybrid Materials
The derivatization of this compound can lead to the creation of larger, more complex structures, including conjugates and hybrid materials with unique properties and applications.
Molecular Conjugates: By utilizing the functional groups on both the sulfonic acid moiety and the naphthalene ring, this compound can be conjugated to other molecules. For example, after conversion to a sulfonyl chloride, it could be reacted with an amino-functionalized biomolecule to form a stable sulfonamide linkage. Similarly, functionalization of the naphthalene ring with a carboxylic acid could allow for amide bond formation with another molecule.
Hybrid Materials: this compound and its derivatives can be incorporated into larger material frameworks. For instance, propyl-sulfonic acid functionalized nanoparticles have been synthesized and used as catalysts. scirp.org A similar approach could be used to graft this compound onto the surface of silica (B1680970) or other nanoparticles, creating a solid-supported acid catalyst. Furthermore, organic-inorganic hybrid materials have been prepared through the condensation of alkoxysilanes with phosphoric or phosphonic acids, suggesting a potential route for creating novel materials incorporating the this compound structure. researchgate.net These hybrid materials could exhibit interesting properties, such as enhanced thermal stability or specific catalytic activity.
Catalytic Applications of Isopropylnaphthalenesulphonic Acid
Isopropylnaphthalenesulphonic Acid as a Homogeneous Acid Catalyst
In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. This compound is soluble in many polar organic solvents and water, making it a versatile homogeneous acid catalyst. ontosight.aigoogle.com Its utility is prominent in reactions that require a strong Brønsted acid to proceed at a practical rate. google.comnih.gov
This compound and its analogues, such as p-toluenesulphonic acid, are effective catalysts for a range of fundamental organic reactions. juniperpublishers.com These reactions are typically initiated by the protonation of a substrate by the sulphonic acid.
One of the most common applications is in esterification reactions, where a carboxylic acid and an alcohol are converted into an ester and water. google.commdpi.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. rsc.org This acid-catalyzed pathway significantly accelerates the attainment of equilibrium. researchgate.netmdpi.com
Another significant application is in condensation reactions , such as the synthesis of bisphenol A (BPA). google.com In this process, two equivalents of phenol (B47542) condense with one equivalent of acetone. juniperpublishers.comgoogle.com The sulphonic acid catalyst protonates the acetone, forming a carbocation intermediate that then undergoes electrophilic aromatic substitution with phenol. nih.govjuniperpublishers.com While strong mineral acids like HCl can be used, aromatic sulphonic acids offer advantages in certain process conditions. juniperpublishers.comgoogle.com
The table below summarizes key organic synthesis reactions catalyzed by aromatic sulphonic acids like this compound.
| Reaction Type | Reactants | Catalyst's Role | Product Example |
| Esterification | Carboxylic Acid, Alcohol | Protonates carbonyl oxygen of the acid | Isopropyl Acetate mdpi.com |
| Condensation | Phenol, Acetone | Protonates carbonyl oxygen of the ketone | Bisphenol A nih.gov |
| Alkylation | Isobutane, Butene | Protonates the olefin to form a carbocation | High-octane alkylate psu.edursc.org |
| Dehydration | Alcohols | Protonates hydroxyl group to facilitate water elimination | Alkenes |
This table provides examples of reactions where aromatic sulphonic acids act as homogeneous catalysts. The specific efficiency can vary based on the exact sulphonic acid and reaction conditions.
Strong acid catalysts are crucial in the production of various polymers. This compound can act as an initiator or catalyst in polymerization reactions, particularly those proceeding through a cationic mechanism or polycondensation.
In the production of aliphatic polyester (B1180765) resins , such as those derived from polylactic acid, acid catalysts are employed to facilitate the esterification and polycondensation reactions. google.comgoogle.com The catalyst enables the step-growth polymerization by activating the monomer units. While specific catalysts used in industrial processes are often proprietary, strong sulphonic acids are well-suited for this purpose.
Similarly, in the radical polymerization of monomers like acrylic acid in an alcohol solvent such as isopropanol (B130326), the reaction environment's acidity can influence reaction rates and the properties of the resulting polymer. mdpi.com Acid catalysts can play a role in controlling the synthesis of low-molecular-weight polymers used as dispersants and scale inhibitors. mdpi.com
Heterogeneous Catalysis Involving this compound
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, this compound can be immobilized on solid supports. mdpi.comnih.gov This converts it into a heterogeneous catalyst, where the reaction occurs at the interface between the solid catalyst and the liquid or gas phase reactants. mdpi.com
Immobilizing sulphonic acids on solid supports creates solid acid catalysts that are easily recoverable, less corrosive, and suitable for continuous flow reactors. rsc.org Several strategies are employed for this purpose:
Grafting onto Inorganic Supports: this compound or similar sulphonated molecules can be chemically bonded to the surface of inorganic oxides like silica (B1680970) (SiO₂) or zirconia (ZrO₂). mdpi.com This is often achieved using silane (B1218182) coupling agents that link the organic acid to the support's surface hydroxyl groups. rsc.org
Incorporation into Ion-Exchange Resins: Sulphonation of polymers, such as polystyrene cross-linked with divinylbenzene, creates acidic ion-exchange resins (e.g., Amberlyst). researchgate.net These materials contain sulphonic acid groups as part of their polymeric structure and act as effective solid acid catalysts. researchgate.net
Functionalization of Magnetic Nanoparticles: For facile magnetic separation, sulphonic acid groups can be immobilized on the surface of silica-coated iron oxide (Fe₃O₄) nanoparticles. rsc.orgnih.gov This approach combines high surface area with the practical benefit of easy recovery using an external magnetic field. rsc.org
| Support Material | Immobilization Method | Key Advantage |
| Silica (SiO₂) / Alumina (Al₂O₃) | Covalent grafting via silane linkers | High thermal stability and surface area mdpi.com |
| Polymer Resins (e.g., Polystyrene) | Sulphonation of the polymer backbone | High acid site density, widely available researchgate.net |
| **Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Surface functionalization with sulphonic acids | Easy catalyst separation and recycling rsc.orgnih.gov |
This table outlines common strategies for creating heterogeneous catalysts from sulphonic acids.
Once immobilized, these solid acid catalysts are used in a wide array of industrial processes. mdpi.comgoogle.com Sulphonated solid catalysts are a greener alternative to liquid mineral acids in reactions like esterification, transesterification, alkylation, and hydration. mdpi.com
For example, sulphonated resins are used extensively in the synthesis of ethers (e.g., MTBE) and in esterification reactions for biodiesel production. researchgate.net The activity of these catalysts is related to the number and accessibility of the acid sites. researchgate.net Materials based on sulphonated carbon layers within porous silica have also shown high catalytic activity for the esterification of free fatty acids and transesterification of triglycerides. google.com The use of these solid catalysts simplifies product purification and minimizes acidic waste streams. nih.gov
Mechanistic Studies of this compound Catalysis
The catalytic action of this compound is fundamentally that of a Brønsted acid, which is a proton (H⁺) donor. nih.gov The mechanism for most reactions it catalyzes involves the protonation of the substrate to form a more reactive intermediate. researchgate.net
The general mechanism can be broken down into three key steps:
Protonation of the Substrate: The sulphonic acid group (-SO₃H) donates its proton to a basic site on the reactant molecule. In the case of esterification, the proton attacks the carbonyl oxygen of the carboxylic acid. rsc.org For alkene alkylation, the proton adds to the double bond. psu.edu This step generates a highly reactive, positively charged intermediate, such as an acylium ion or a carbenium ion. rsc.orgresearchgate.net
Nucleophilic Attack and Transformation: The activated intermediate is highly electrophilic and is readily attacked by a nucleophile present in the reaction mixture. In esterification, the nucleophile is the alcohol molecule. rsc.org In BPA synthesis, the nucleophile is the electron-rich aromatic ring of phenol. nih.gov This step leads to the formation of the new chemical bond.
Deprotonation and Catalyst Regeneration: The final step involves the elimination of a proton (H⁺) from the intermediate to form the final neutral product and regenerate the sulphonic acid catalyst. This allows a small amount of the acid to facilitate the conversion of a large amount of reactants, which is the definition of catalysis.
| Mechanistic Step | Description | Example (Esterification) |
| 1. Protonation | The -SO₃H group donates H⁺ to the substrate. | A carboxylic acid is protonated on its carbonyl oxygen. rsc.org |
| 2. Intermediate Formation | A highly reactive, electrophilic species is formed. | An acylium ion intermediate is generated. rsc.org |
| 3. Nucleophilic Attack | A nucleophile attacks the reactive intermediate. | An alcohol molecule attacks the activated carbonyl carbon. |
| 4. Deprotonation | A proton is lost to form the final product and regenerate the catalyst. | The protonated ester loses H⁺ to yield the final ester and regenerate the -SO₃H group. |
This table illustrates the general Brønsted acid catalytic cycle for a reaction like esterification.
Environmental Fate and Degradation Pathways of Isopropylnaphthalenesulphonic Acid
Abiotic Transformation Processes
Abiotic transformation processes are chemical reactions that occur in the environment without the direct involvement of microorganisms. These processes, including hydrolysis, photolysis, and oxidation-reduction reactions, can significantly influence the persistence and form of isopropylnaphthalenesulphonic acid in soil and water.
Hydrolytic Degradation Mechanisms
Photolytic Decomposition Pathways
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including those with a naphthalene (B1677914) structure, are known to be susceptible to photolytic decomposition. mdpi.com The absorption of light energy can excite the molecule, leading to the formation of reactive intermediates and subsequent degradation.
While specific photolytic pathways for this compound have not been detailed in the available literature, studies on related compounds such as other naphthalene sulfonic compounds indicate that photolysis can be an important degradation route. mdpi.com The process often involves the generation of hydroxyl radicals, which are powerful oxidizing agents that can attack the aromatic ring, leading to its cleavage and eventual mineralization. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis by acting as photosensitizers or by absorbing the UV radiation.
Oxidative and Reductive Transformations in Environmental Matrices
Oxidative and reductive transformations are key processes that affect the fate of organic pollutants in the environment. primescholars.comprimescholars.com These reactions involve the transfer of electrons and can be mediated by various chemical species present in soil and water.
Oxidative Transformations: In aerobic environments, strong oxidizing agents such as hydroxyl radicals (•OH), which can be generated through photochemical processes, can lead to the degradation of persistent organic compounds. While direct studies on this compound are limited, research on other sulfonated aromatic pollutants demonstrates that advanced oxidation processes can effectively degrade these compounds. primescholars.com The naphthalene rings are susceptible to electrophilic attack by these oxidants, which can initiate the degradation process.
Reductive Transformations: In anaerobic environments, such as saturated soils, sediments, and anoxic water bodies, reductive processes become more significant. For sulfonated compounds, reductive desulfonation is a potential pathway, although it is generally considered a less favorable process compared to microbial desulfonation. The redox potential of the environmental matrix is a critical factor controlling the direction and rate of these transformations.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the ultimate removal of organic pollutants from the environment.
Microbial Metabolism and Biotransformation
The microbial metabolism of sulfonated aromatic compounds has been a subject of considerable research. nih.gov Bacteria capable of utilizing sulfonated compounds as a source of sulfur for growth have been isolated from various environments. nih.gov This process, known as desulfonation, is a critical first step in the biodegradation of these compounds.
While specific studies on the microbial metabolism of this compound are scarce, research on a wide range of substituted naphthalenesulfonic acids has shown that bacteria, such as certain species of Pseudomonas and Arthrobacter, can desulfonate these compounds. nih.gov The enzymes involved, typically monooxygenases or dioxygenases, hydroxylate the aromatic ring, leading to the cleavage of the C-S bond and the release of sulfite, which can then be assimilated by the microorganism. nih.gov The resulting desulfonated naphthalene derivative would then be further degraded through established pathways for aromatic hydrocarbon degradation. The presence of the isopropyl group may influence the rate and pathway of degradation. Biotransformation is a key process in the detoxification of chemical contaminants. nih.govnih.gov
Aerobic and Anaerobic Biodegradation Routes
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of alkylnaphthalene sulfonates is expected to proceed via oxidative pathways. For many sulfonated aromatic compounds, the initial attack involves the enzymatic cleavage of the sulfonate group, as described above. Following desulfonation, the resulting isopropylnaphthalene would be susceptible to degradation by a wide variety of aerobic microorganisms that can break down polycyclic aromatic hydrocarbons (PAHs). The degradation of the naphthalene ring system typically proceeds through the formation of intermediates such as catechols, which are then subject to ring cleavage and further metabolism to carbon dioxide and water. The degradation of naphthenic acids, which are also complex organic acids found in the environment, primarily occurs through aerobic metabolic pathways. nih.gov
Anaerobic Biodegradation: The biodegradation of aromatic compounds under anaerobic conditions is also possible, although it generally occurs at a slower rate than aerobic degradation. In the absence of oxygen, microorganisms utilize other electron acceptors such as nitrate, sulfate, or carbon dioxide. For sulfonated compounds, anaerobic desulfonation can occur. Following this, the anaerobic degradation of the naphthalene ring can proceed through pathways involving carboxylation and subsequent ring reduction and cleavage. Studies on the anaerobic mineralization of 2-methylnaphthalene (B46627) have shown that it can be degraded under sulfate-reducing conditions, with the initial step being the oxidation of the methyl group. nih.gov A similar initial oxidation of the isopropyl group of this compound could be a potential first step in its anaerobic degradation. The persistence of some organic compounds can be significant under anaerobic conditions, which can be found in environments like deep soil layers or sediments. The degradation of complex organic molecules like isosaccharinic acid has been observed under both aerobic and anaerobic conditions, highlighting the metabolic versatility of microbial communities. researchgate.net
Environmental Partitioning and Mobility Modeling
The environmental partitioning of a chemical compound describes its distribution among various environmental compartments such as water, soil, sediment, and air. This behavior is governed by the compound's physicochemical properties, including its solubility in water and its octanol-water partition coefficient (Kow). For ionizable compounds like this compound, the pH of the surrounding medium plays a critical role in determining its partitioning behavior.
The octanol-water partition coefficient (log Kow) is a key parameter used to predict the environmental distribution of organic compounds. A low log Kow value indicates a preference for the aqueous phase (hydrophilicity), suggesting higher mobility in water and lower accumulation in fatty tissues of organisms. Conversely, a high log Kow value signifies hydrophobicity and a tendency to partition into organic phases like soil organic matter and biota.
For this compound, which is a strong acid, it will be predominantly in its ionized (sulfonate) form in most environmental compartments. This ionized form is significantly more water-soluble and less likely to partition into organic matter compared to its neutral form. An ECHA registration dossier for a closely related substance provides an experimentally determined log Pow (the logarithm of the partition coefficient) of < -5.62. Another supporting study for a similar compound reported a log Pow of -2.82 at 25 °C and pH 5.2 nih.gov. These strongly negative log Pow values indicate a very low potential for bioaccumulation and a high affinity for the aqueous phase.
The high water solubility and low log Kow of this compound suggest that it will be highly mobile in aquatic environments. In soil and sediment, its mobility will be influenced by the organic carbon content and the pH. Due to its anionic nature, it is not expected to strongly adsorb to negatively charged soil and sediment particles. Therefore, it has the potential to leach through the soil profile and reach groundwater.
Table 1: Environmental Partitioning Data for this compound and Related Compounds
| Parameter | Value | Compound/Reference |
| log Pow | < -5.62 | FAT 20290/C (likely a salt of this compound) nih.gov |
| log Pow | -2.82 | FAT 20290/A (related compound) at 25 °C, pH 5.2 nih.gov |
Identification and Characterization of Degradation Products
The degradation of this compound in the environment can occur through various processes, including biodegradation and photodegradation. The identification of its degradation products is crucial for a complete understanding of its environmental fate and potential long-term impacts. While specific studies identifying the degradation products of this compound are limited, insights can be gained from research on structurally similar compounds, such as other naphthalene sulfonates and naphthalene derivatives.
Biodegradation: Microbial degradation is a key pathway for the removal of many organic pollutants from the environment. For sulfonated aromatic compounds, biodegradation often initiates with the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite, or through hydroxylation of the aromatic ring. Studies on other naphthalenesulfonic acids have shown that bacteria can metabolize these compounds, often leading to the formation of hydroxylated intermediates. For instance, the degradation of 2-naphthalenesulphonic acid polymers can yield the monomer 2-naphthalenesulphonic acid, which is then further broken down by bacteria. The degradation of other naphthalene derivatives often proceeds through the formation of naphthols and subsequent ring cleavage to produce smaller organic acids that can be utilized by microorganisms in their central metabolic pathways.
Potential biodegradation products of this compound could include:
Hydroxylated isopropylnaphthalenesulphonic acids: Introduction of one or more hydroxyl groups onto the naphthalene ring system.
Isopropylnaphthalene: Following the removal of the sulfonic acid group.
Phthalic acid derivatives: Resulting from the oxidative cleavage of one of the aromatic rings.
Smaller aliphatic acids: Further degradation of the ring structures can lead to the formation of simple organic acids, which can ultimately be mineralized to carbon dioxide and water.
Photodegradation: Photodegradation, or the breakdown of molecules by light, can be another important degradation pathway for this compound, particularly in sunlit surface waters. Research on the photodegradation of naphthalene and its derivatives has shown that this process can lead to the formation of a variety of oxidation products. For example, the photodegradation of naphthalene can produce volatile products such as formic acid and formaldehyde (B43269) nih.gov. Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, have been shown to effectively degrade sulfonated aromatic compounds. The degradation of a naphthalene dye intermediate, 1-diazo-2-naphthol-4-sulfonic acid, by Fenton's reagent (an advanced oxidation process) resulted in the formation of various aromatic intermediates and short-chain carboxylic acids before eventual mineralization epa.gov.
Based on these related studies, potential photodegradation products of this compound may include:
Hydroxylated derivatives: Similar to biodegradation, the addition of hydroxyl groups is a likely initial step.
Ketones and aldehydes: Formed through the oxidation of the isopropyl group or the aromatic rings.
Carboxylic acids: Such as phthalic acid and smaller aliphatic acids, resulting from ring opening.
Sulfate: Released from the cleavage of the sulfonic acid group.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Biodegradation | Hydroxylated isopropylnaphthalenesulphonic acids, Isopropylnaphthalene, Phthalic acid derivatives, Aliphatic acids |
| Photodegradation | Hydroxylated derivatives, Ketones, Aldehydes, Carboxylic acids (e.g., phthalic acid, formic acid), Sulfate |
Advanced Analytical Methodologies for Isopropylnaphthalenesulphonic Acid Quantification and Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental to isolating isopropylnaphthalenesulphonic acid from other components in a mixture, a critical step for accurate quantification and identification. The choice of technique often depends on the volatility and polarity of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. nih.govsielc.com
In RP-HPLC, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. For the analysis of related compounds like isopropyl p-toluenesulfonate (IPTS), a mixture of acetonitrile (B52724) and water is often employed as the mobile phase. oatext.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isocratic elution, where the mobile phase composition remains constant, can be effective for separating the target compound. oatext.comnih.gov
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, in the analysis of a similar compound, IPTS, an HPLC method demonstrated good linearity over a concentration range of 0.5-50 μg/mL with a correlation coefficient of 0.9999. nih.gov The accuracy, determined by recovery studies, ranged from 94.0% to 101.1% in various cosmetic matrices. nih.gov The precision of such methods, indicated by the relative standard deviation (%RSD), is typically low, with intra-day and inter-day precisions being less than 2% and 5%, respectively. nih.gov A well-developed HPLC method can achieve low detection and quantification limits, for example, 0.5 μg/mL and 1.6 μg/mL, respectively, for IPTS in cosmetic products. nih.gov
For more complex separations of sulfonic acids, specialized columns and mobile phase additives can be used. For example, a BIST™ A column, which is a negatively-charged, cation-exchange column, has been used to retain and separate naphthalenesulfonic acids. sielc.com This method utilizes a multi-charged positive buffer in a largely organic mobile phase to facilitate retention. sielc.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | Reverse-phase Hypersil Gold C8 (5 μm, 4.6 mm i.d. x 250 mm) | nih.gov |
| Mobile Phase | 5 mM tetrabutylammonium (B224687) phosphate (B84403) buffer:acetonitrile (50:50, v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | Diode-Array Detector (DAD) | nih.gov |
| Limit of Detection (LOD) | 0.5 μg/mL | nih.gov |
| Limit of Quantification (LOQ) | 1.6 μg/mL | nih.gov |
| Accuracy (Recovery) | 94.0% - 101.1% | nih.gov |
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) for Volatile Derivatives
Gas Chromatography (GC) is a technique suited for the analysis of volatile and thermally stable compounds. jmchemsci.com Due to the low volatility of sulfonic acids, derivatization is often necessary to convert them into more volatile forms suitable for GC analysis. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comazom.com This is achieved by using two columns with different stationary phases connected by a modulator. sepsolve.comaocs.org The first, longer column typically provides a separation based on volatility, while the second, shorter column separates the effluent from the first column based on polarity. sepsolve.com This results in a structured two-dimensional chromatogram, often visualized as a contour plot, which greatly increases peak capacity and helps in resolving complex mixtures. azom.comnih.gov The enhanced resolution and sensitivity of GCxGC can be particularly beneficial for identifying trace-level components in complex matrices. azom.com
Spectrometric Characterization Methods
Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or HPLC, it provides a highly selective and sensitive method for identifying and quantifying compounds. jmchemsci.comnih.gov
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is a valuable tool for confirming the identity of volatile derivatives of this compound. For instance, GC-MS has been used to confirm the identity of isopropyl p-toluenesulfonate in spiked samples. oatext.com
LC-MS and HPLC-MS/MS are essential for the analysis of non-volatile compounds like this compound. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers exceptional selectivity and sensitivity, making it suitable for trace-level analysis in complex samples. nih.gov This technique involves the use of two mass analyzers in series, which allows for the fragmentation of a specific parent ion into product ions, providing a unique fingerprint for the compound of interest. nih.gov This method has been successfully applied to the determination of various perfluoroalkyl and polyfluoroalkyl substances, including sulfonic acids, in aqueous samples. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Instrument | Agilent 7890A-5975C GC-MS | oatext.com |
| Column | Agilent 19091J-413 MSHP-5 (30 m x 0.25 mm ID, 0.25 μm film thickness) | oatext.com |
| Injection Temperature | 250 °C (splitless mode) | nih.gov |
| Ion Source Temperature | 230 °C (for EI) | nih.gov |
| Electron Energy | 70 eV (for EI) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic compounds. jchps.comresearchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.netcore.ac.uk
¹H NMR (Proton NMR) provides information about the different types of protons in a molecule and their neighboring protons. slideshare.net The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons. youtube.com
¹³C NMR provides information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in a molecule typically gives a distinct signal in the ¹³C NMR spectrum. slideshare.net While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is a crucial tool for determining the number and types of carbon atoms present. youtube.comslideshare.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei. core.ac.uk COSY identifies protons that are coupled to each other, while HMBC shows correlations between protons and carbons that are two or three bonds apart, which is extremely useful for assembling the complete molecular structure. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.comyoutube.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantification of the analyte. libretexts.org
For compounds with chromophores, such as the naphthalene (B1677914) ring system in this compound, UV-Vis spectroscopy can be a straightforward and cost-effective method for determining concentration. nist.govresearchgate.net The wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure the highest sensitivity. technologynetworks.com While UV-Vis spectra are generally broad and lack the detailed structural information provided by NMR or MS, they are highly valuable for quantitative analysis, especially when coupled with a separation technique like HPLC. libretexts.orgsigmaaldrich.compan.pl
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategic approach to modify the analyte's chemical structure to improve its chromatographic behavior and detection sensitivity. For this compound, which is a strong acid, derivatization is often essential for analysis by gas chromatography (GC) and can also improve separation and detection in liquid chromatography (LC). The primary goals of derivatization for this compound are to increase its volatility, improve its thermal stability, and introduce a functional group that enhances its detectability. researchgate.netgcms.czsielc.com
The sulfonic acid group (-SO₃H) is the primary target for derivatization. Common strategies fall into two main categories: alkylation and acylation. researchgate.netcolostate.edu Silylation is another widely used technique for compounds with active hydrogens. colostate.edu
Alkylation
Alkylation involves the replacement of the acidic proton of the sulfonic acid group with an alkyl group, forming a sulfonate ester. These esters are significantly more volatile and less polar than the parent acid, making them amenable to GC analysis.
A notable method for the analysis of related naphthalenesulfonic acid (NS) isomers involves on-line derivatization in a GC injection port. nih.gov This technique utilizes a large-volume injection of the sample with a tetraalkylammonium salt, such as tetrabutylammonium salt. nih.gov In the hot injector, the salt undergoes thermal decomposition (Hofmann elimination), and the resulting alkyl group esterifies the sulfonic acid. This in-situ derivatization is rapid and minimizes sample handling. nih.gov For instance, the analysis of naphthalene monosulfonic acid isomers has been successfully performed using this approach with GC-mass spectrometry (MS), achieving low detection limits. nih.gov
Another common alkylating agent is pentafluorobenzyl bromide (PFB-Br). This reagent reacts with acidic protons to form PFB esters. The resulting derivatives are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS. gcms.cz Although specific studies on this compound are not prevalent, the general applicability of PFB-Br for acidic compounds suggests its potential for this analyte.
Acylation
Acylation involves the reaction of the sulfonic acid with an acylating agent to form a mixed anhydride. While less common for sulfonic acids than for carboxylic acids, it remains a potential derivatization route.
Silylation
Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group of the sulfonic acid to form a trimethylsilyl (B98337) (TMS) ester. colostate.edu TMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. This is a widely applied derivatization technique for a variety of polar compounds containing active hydrogens. colostate.edu
Derivatization for Liquid Chromatography (LC)
While derivatization is most critical for GC, it can also be employed in LC to enhance detection. For instance, a derivatizing reagent that introduces a chromophore or fluorophore can significantly improve UV or fluorescence detection limits. A practical approach for determining trace levels of alkyl sulfonates in drug substances involves derivatization with trimethylamine (B31210) or triethylamine. nih.gov This reaction forms quaternary ammonium (B1175870) derivatization products that are highly polar and can be effectively separated using hydrophilic interaction liquid chromatography (HILIC) and detected by mass spectrometry, achieving excellent sensitivity at parts-per-million levels. nih.gov
The following table summarizes derivatization reagents and their potential application for the analysis of this compound, based on methods for analogous compounds.
| Derivatization Reagent | Derivative Formed | Analytical Technique | Potential Advantages | Reference |
| Tetrabutylammonium Salts | Butyl Sulfonate Ester | GC-MS | On-line, rapid, sensitive | nih.gov |
| Pentafluorobenzyl Bromide (PFB-Br) | PFB Sulfonate Ester | GC-MS (ECD) | High sensitivity with ECD | gcms.cz |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | GC-MS | Increases volatility and thermal stability | colostate.edu |
| Trimethylamine/Triethylamine | Quaternary Ammonium Salt | HPLC-MS (HILIC) | Enhances polarity for HILIC separation and MS detection | nih.gov |
Development of Novel Detection and Sensing Platforms
The development of novel detection and sensing platforms offers rapid, sensitive, and selective alternatives to traditional chromatographic methods for the quantification of this compound. These platforms often utilize electrochemical or optical principles.
Electrochemical Sensors
Electrochemical sensors are promising for the detection of ionic surfactants like this compound due to their potential for miniaturization, portability, and real-time analysis. Potentiometric sensors, based on ion-selective electrodes (ISEs), are particularly relevant.
These sensors typically employ a PVC-based membrane containing an ionophore that selectively interacts with the target anionic surfactant. For instance, sensors have been developed for other anionic surfactants, such as dodecyl sulfate, using cyclam derivatives as ionophores. shimadzu.com The interaction between the ionophore and the surfactant anion generates a potential difference that can be measured and correlated to the analyte concentration. Such sensors have demonstrated Nernstian or near-Nernstian responses over a wide concentration range with low detection limits. shimadzu.com
While specific electrochemical sensors for this compound are not widely documented, the principles used for other alkyl naphthalene sulfonates and anionic surfactants are directly applicable. The development would involve the synthesis and evaluation of novel ionophores with a high affinity for the isopropylnaphthalenesulfonate anion.
Fluorescent Probes
Fluorescence-based sensing offers high sensitivity and selectivity. A common approach involves the use of fluorescent probes that exhibit a change in their fluorescence properties upon binding to the analyte. For naphthalene sulfonate compounds, their intrinsic fluorescence can also be exploited, although this may not be specific enough in complex matrices.
Fluorescent probes, such as 2-p-toluidinylnaphthalene-6-sulfonate (TNS), are known to be sensitive to the polarity of their microenvironment. researchgate.net While often used to probe hydrophobic sites on proteins, the interaction of such probes with surfactants like this compound could potentially be developed into a sensing mechanism. The formation of micelles by the surfactant could create a hydrophobic environment that enhances the fluorescence of the probe.
Another strategy involves designing a specific fluorescent probe that selectively binds to the isopropylnaphthalenesulfonate anion, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" sensor). While no such specific probe for this compound is currently reported, the design of fluorescent sensors for other anions is a very active area of research.
The table below summarizes the principles of novel detection platforms that could be applied to the analysis of this compound.
| Detection Platform | Principle | Potential Advantages |
| Potentiometric Ion-Selective Electrode (ISE) | Selective binding of the isopropylnaphthalenesulfonate anion to an ionophore in a membrane, generating a measurable potential. | Portability, real-time analysis, cost-effectiveness. |
| Fluorescent Probes | Interaction of a fluorescent molecule with the analyte, leading to a change in fluorescence (e.g., intensity, wavelength). | High sensitivity and selectivity. |
Theoretical and Computational Chemistry Studies of Isopropylnaphthalenesulphonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
There is no publicly available research focusing on the quantum chemical calculations of isopropylnaphthalenesulphonic acid. Therefore, a detailed analysis of its electronic structure, predicted spectroscopic properties, and reactivity based on DFT or other quantum methods cannot be provided.
Electronic Structure and Molecular Orbital Analysis
Specific data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital distribution for this compound are not available in the current body of scientific literature.
Prediction of Spectroscopic Properties
While experimental spectroscopic data may exist in private industrial databases, there are no published computational studies predicting the infrared (IR), Raman, or UV-Visible spectra of this compound.
Reactivity and Acidity Constant Predictions
Computational predictions regarding the reactivity of this compound, including frontier molecular orbital analysis and predicted pKa values for the sulfonic acid group, have not been reported in academic or patent literature.
Molecular Dynamics Simulations
No molecular dynamics simulation studies of this compound have been found in the public domain. Such studies would be valuable for understanding its behavior in condensed phases.
Solvation Behavior and Aqueous Phase Interactions
While its use as a surfactant implies significant interactions in aqueous and non-aqueous media, specific molecular dynamics simulations detailing the solvation shell, radial distribution functions, and hydrogen bonding networks of this compound are not available.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of this compound typically involves the electrophilic aromatic substitution reaction of isopropylnaphthalene with a sulfonating agent. Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of such reactions.
Modeling the Sulfonation of Naphthalene (B1677914):
The sulfonation of naphthalene itself has been a subject of study, and its mechanism provides a foundational understanding for the sulfonation of its derivatives. The reaction is known to be reversible and can yield different isomers depending on the reaction conditions. stackexchange.comwordpress.com At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. stackexchange.comwordpress.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com Conversely, at higher temperatures, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. stackexchange.comwordpress.com This preference is attributed to the greater stability of the 2-isomer, which avoids the steric hindrance present between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer. stackexchange.com
Computational models can be employed to map the potential energy surface of this reaction, identifying the transition states and intermediates for the formation of both the alpha (1-) and beta (2-) isomers. These models can calculate the activation energies for each pathway, providing a quantitative explanation for the observed temperature-dependent product distribution.
Extrapolating to Isopropylnaphthalene:
For isopropylnaphthalene, the presence of the isopropyl group adds another layer of complexity to the reaction pathway. The isopropyl group is an activating group and directs incoming electrophiles to specific positions on the naphthalene ring. Theoretical studies on the electrophilic substitution of other substituted naphthalenes, such as the nitration of 1-isopropyl-4,7-dimethylnaphthalene, have demonstrated the utility of computational methods in predicting regioselectivity. Such studies involve optimizing the geometries of all possible intermediates and transition states to determine the most favorable reaction pathway.
A similar computational approach for the sulfonation of isopropylnaphthalene would involve:
Reactant and Reagent Modeling: Building accurate 3D models of isopropylnaphthalene and the sulfonating agent (e.g., SO₃).
Transition State Searching: Identifying the transition state structures for the attack of the electrophile at all possible positions on the naphthalene ring.
Energy Calculations: Calculating the relative energies of the transition states and intermediates to predict the most likely products.
| Parameter | Computational Method | Basis Set | Purpose |
| Geometry Optimization | DFT (e.g., B3LYP) | 6-31G* or higher | To find the lowest energy structures of reactants, intermediates, and products. |
| Transition State Search | QST2/QST3 or Berny algorithm | 6-31G* or higher | To locate the saddle points on the potential energy surface corresponding to transition states. |
| Frequency Calculation | DFT (e.g., B3LYP) | 6-31G* or higher | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. |
| Solvation Effects | PCM or SMD models | - | To account for the influence of the solvent on the reaction energies. |
Machine Learning Approaches for this compound Property Prediction
Machine learning (ML) has emerged as a powerful tool in chemistry for predicting the properties of molecules, thus accelerating research and reducing the need for expensive and time-consuming experiments. nih.govfrontiersin.orgazolifesciences.com For a compound like this compound, where experimental data may be scarce, ML models can provide valuable estimations of its physicochemical properties, toxicity, and other relevant characteristics.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):
QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. jcsp.org.pkresearchgate.net These models are built by training on a dataset of compounds with known properties. For this compound, a QSAR/QSPR model could be developed to predict properties such as:
Aqueous solubility
Octanol-water partition coefficient (logP)
Toxicity to various organisms nih.gov
Boiling point
Vapor pressure
The development of such a model would involve:
Data Collection: Gathering a dataset of sulfonic acids or substituted naphthalenes with experimentally determined values for the property of interest.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode topological, geometrical, electronic, or constitutional features of the molecule.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or more advanced machine learning algorithms like support vector machines or random forests to build a mathematical relationship between the descriptors and the property. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. u-strasbg.fr
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Wiener Index | Branching and size of the molecule. |
| Geometrical | Molecular Surface Area | The three-dimensional size of the molecule. |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability. |
| Constitutional | Molecular Weight | The mass of the molecule. |
| Hybrid | LogP | Hydrophobicity of the molecule. |
Modern Machine Learning Approaches:
More recently, deep learning and other advanced machine learning techniques are being applied to property prediction. nih.govnih.gov These methods can learn complex, non-linear relationships in the data and often provide higher accuracy than traditional QSAR models. For this compound, a deep neural network could be trained on a large database of diverse chemical structures and their properties to make predictions. These models can utilize various representations of the molecule, such as molecular graphs or simplified molecular-input line-entry system (SMILES) strings.
While specific machine learning models for this compound are not readily found in the literature, the general frameworks and methodologies are well-established and could be readily applied to this compound, provided a suitable training dataset is available. The continuous growth of chemical databases and the development of more sophisticated algorithms will undoubtedly enhance the ability to predict the properties of such specialized chemical compounds in the future.
Specialized Research Applications of Isopropylnaphthalenesulphonic Acid
Reagent in Organic Synthesis for Sulfonic Group Introduction
While direct use of isopropylnaphthalenesulphonic acid for introducing sulfonic acid groups is not widely documented, structurally related and sterically hindered sulfonic acids, such as 2,4,6-triisopropylbenzenesulfonic acid, are employed in organic synthesis. These bulky sulfonic acids can act as catalysts or catalyst additives to enhance stereoselectivity in certain reactions. For instance, 2,4,6-triisopropylbenzenesulfonic acid has been shown to improve diastereoselectivity and enantioselectivity in [3+2] cycloadditions of azomethine imines by stabilizing transition states through steric and electronic effects . The sulfonic acid group itself can be a target for substitution reactions, allowing for the introduction of other functional groups .
The synthesis of naphthalenesulphonic acids, in general, involves the sulfonation of naphthalene (B1677914) with agents like sulfur trioxide or oleum (B3057394) google.comgoogle.com. The position of the sulfonic acid group on the naphthalene ring can be influenced by reaction conditions such as temperature, which can also promote isomerization between different forms (e.g., alpha and beta isomers) google.com. This control over isomer formation is crucial for producing specific intermediates for dyes and other fine chemicals google.comgoogle.com.
Application in Materials Science and Polymer Chemistry
In materials science and polymer chemistry, salts of this compound, such as sodium isopropylnaphthalene sulfonate, are primarily utilized as surfactants in emulsion polymerization. Emulsion polymerization is a process used to produce a variety of polymers, often in the form of a stable aqueous dispersion known as a latex youtube.comchempoint.com.
Various sulfonated surfactants are employed in emulsion polymerization for different monomer systems, including acrylics, styrene-acrylics, and vinyl acetate univarsolutions.compcc.eu. The selection of the surfactant can influence several properties of the final latex, such as particle size distribution, stability (mechanical and freeze-thaw), and the water resistance of films formed from the latex univarsolutions.com.
| Surfactant Type | Monomer System Examples | Key Functions in Emulsion Polymerization |
| Alkyl Naphthalene Sulfonates | Acrylics, Styrene-acrylics, Vinyl acetate | Emulsifier, Particle size control, Latex stability |
| Alkyl Benzene (B151609) Sulfonates | Acrylics, Styrene-acrylics, SBR | Co-emulsifier, Improves adhesion and cohesion |
| Sodium Alpha Olefin Sulfonate | Acrylics, Styrene-acrylics, SBR | APE-free emulsifier, Good emulsion stability |
Role in Biochemical Research Protocols (e.g., Nucleic Acid Isolation from Plant Tissues)
This compound and its salts, particularly tri-isopropylnaphthalenesulphonate, function as detergents in biochemical research, most notably in protocols for the isolation of nucleic acids (DNA and RNA) from challenging biological samples like plant tissues. Plant tissues are often rich in polysaccharides and polyphenols, which can co-precipitate with nucleic acids and inhibit downstream enzymatic reactions such as PCR.
The inclusion of a strong detergent like an isopropylnaphthalene sulfonate in the lysis buffer is crucial for several reasons:
Cell Lysis: It aids in the disruption of cell membranes and walls to release the cellular contents, including nucleic acids.
Denaturation of Proteins: It helps to denature proteins, including nucleases that could degrade the nucleic acids.
Dissociation of Nucleic Acid-Protein Complexes: It facilitates the separation of nucleic acids from chromosomal proteins.
Many nucleic acid extraction protocols, especially for plant tissues, utilize a combination of reagents in the extraction buffer to overcome the challenges posed by contaminants. A common method is the CTAB (Cetyltrimethylammonium bromide) extraction method, which also employs detergents to purify DNA from polysaccharides. The principle behind using various detergents and salts is to selectively precipitate nucleic acids while leaving contaminants in solution, or vice-versa.
The process of nucleic acid isolation typically involves the following steps:
Lysis: Disruption of cells in a lysis buffer containing detergents and chaotropic agents.
Purification: Removal of proteins and other contaminants, often through phase separation with organic solvents like phenol (B47542) and chloroform.
Precipitation: Precipitation of nucleic acids from the aqueous phase using alcohols like isopropanol (B130326) or ethanol nih.govnih.govqiagen.com.
| Reagent Type in Lysis Buffer | Function in Nucleic Acid Extraction |
| Detergents (e.g., Isopropylnaphthalene sulfonates) | Cell lysis, Protein denaturation, Solubilization of membranes |
| Chaotropic Agents (e.g., Guanidinium thiocyanate) | Denature proteins (including nucleases), Disrupt water-nucleic acid interactions |
| Reducing Agents (e.g., β-mercaptoethanol) | Inhibit oxidation of polyphenols |
| Chelating Agents (e.g., EDTA) | Inhibit nuclease activity by sequestering divalent cations |
Emerging Uses in Advanced Chemical Processes
An emerging application for naphthalene sulphonic acids is in advanced oxidation processes (AOPs) for wastewater treatment. AOPs are designed to degrade persistent organic pollutants that are resistant to conventional treatment methods. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize the organic contaminants doi.orgnih.gov.
The treatability of commercial naphthalene sulphonic acid formulations using AOPs such as the Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes has been investigated. These studies have shown that photo-Fenton oxidation can be effective in reducing the chemical oxygen demand (COD) and total organic carbon (TOC) of wastewater containing these compounds, as well as decreasing its toxicity researchgate.net. The efficiency of these processes can be influenced by factors such as the concentration of the Fenton reagents and the intensity of UV irradiation researchgate.netnih.gov. The degradation of these sulfonated aromatic compounds through AOPs represents a promising approach for environmental remediation.
Future Research Directions and Challenges in Isopropylnaphthalenesulphonic Acid Chemistry
Development of Green and Sustainable Synthetic Routes
Traditional sulfonation processes for aromatic compounds often rely on harsh reagents like concentrated sulfuric acid or sulfur trioxide, leading to significant waste generation and environmental concerns. shokubai.orgwikipedia.org The development of greener and more sustainable synthetic routes for isopropylnaphthalenesulphonic acid is a critical area of future research.
Key Research Thrusts:
Solid Acid Catalysts: The use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4), presents a promising alternative. ajgreenchem.comresearchgate.net These catalysts offer advantages in terms of ease of separation, reusability, and reduced corrosive waste. Research is needed to optimize catalyst design and reaction conditions specifically for the sulfonation of isopropylnaphthalene.
Ionic Liquids: Ionic liquids (ILs) are being investigated as both catalysts and solvents for aromatic alkylation and sulfonation reactions. researchgate.netrsc.org Their low vapor pressure, thermal stability, and tunable properties make them attractive green alternatives. For instance, Et3NHCl-AlCl3 ionic liquids have shown high catalytic activity in the alkylation of naphthalene (B1677914). researchgate.net Future work should focus on designing ILs that are efficient for the direct sulfonation of isopropylnaphthalene and are easily recyclable.
Biocatalysis: The application of enzymes, such as sulfotransferases, offers a highly selective and environmentally benign approach to sulfonation. nih.gov While still in early stages for industrial-scale synthesis of bulk chemicals, biocatalytic methods could provide a pathway to specific isomers of IPNSA under mild conditions. Research into identifying and engineering robust enzymes for this purpose is a significant challenge.
Comparative Analysis of Synthetic Routes:
| Method | Advantages | Disadvantages | Research Focus |
| Conventional Sulfonation | High yield, established technology | High waste, corrosive reagents | Process optimization to minimize waste |
| Solid Acid Catalysis | Reusable catalyst, reduced waste | Catalyst deactivation, lower activity | Development of more robust and active catalysts |
| Ionic Liquids | Recyclable, tunable properties | Cost, potential toxicity | Design of low-cost and biodegradable ionic liquids |
| Biocatalysis | High selectivity, mild conditions | Low enzyme stability, high cost | Enzyme discovery and engineering for industrial applications |
Design of Advanced Materials Based on this compound Scaffolds
The unique molecular structure of this compound, combining a bulky hydrophobic isopropylnaphthalene group with a hydrophilic sulfonic acid moiety, makes it an attractive building block for advanced materials.
Potential Applications and Research Directions:
Polymers and Copolymers: Polymers incorporating sulfonic acid groups, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), exhibit interesting properties like high water absorbency and have been explored as potent inhibitors of angiogenesis. nih.govmdpi.comgoogle.com Copolymers based on naphthalenesulfonic acid derivatives have been investigated for their potential in creating self-assembling nanoparticles for drug delivery. nih.gov Future research could focus on synthesizing novel polymers and copolymers from IPNSA monomers to create materials for:
Superabsorbent Hydrogels: For applications in agriculture and hygiene products. mdpi.com
Biocompatible Materials: For drug delivery systems and medical coatings. nih.gov
Catalytic Membranes: For esterification and other acid-catalyzed reactions. mdpi.com
Surfactants and Emulsifiers: The amphiphilic nature of IPNSA suggests its potential use as a surfactant. Ionic liquids based on naphthalene sulfonate anions have shown promise in reducing interfacial tension, which is crucial for applications in enhanced oil recovery and as dispersants. nih.govresearchgate.netscribd.com Research into the surfactant properties of IPNSA and its salts could open up new applications in various industries.
Comprehensive Understanding of Environmental Transformation Pathways
The widespread use of any chemical necessitates a thorough understanding of its environmental fate and potential transformation pathways. For this compound, this is a critical area requiring further investigation to ensure its environmental sustainability.
Key Research Areas:
Biodegradation: Studies on the biodegradation of naphthalenesulfonic acids have shown that microbial consortia can degrade these compounds, often initiating the process through desulfonation followed by ring cleavage. nih.govd-nb.info The degradation of naphthalene itself by various bacteria, such as Pseudomonas aeruginosa, is well-documented. nih.gov However, the influence of the isopropyl group on the biodegradability of the naphthalene ring and the sulfonic acid moiety is largely unknown. Future research should aim to:
Isolate and characterize microorganisms capable of degrading IPNSA.
Elucidate the specific metabolic pathways and enzymes involved.
Assess the potential for the formation of persistent or toxic intermediates.
Photodegradation: Aromatic compounds in the environment can undergo photodegradation upon exposure to sunlight. nih.govacs.org The presence of sensitizers can enhance the photodegradation of naphthalene sulfonic compounds. unito.it Research is needed to determine the photochemical reactivity of IPNSA, identify its photoproducts, and assess their environmental impact.
Hydrolysis: The sulfonic acid group on an aromatic ring can be removed through hydrolysis, particularly under acidic conditions. chemguide.co.uk The stability of the C-S bond in IPNSA under various environmental pH and temperature conditions needs to be systematically studied to predict its persistence in aquatic environments. google.com
Known and Hypothesized Transformation Pathways for Naphthalenesulfonic Acids:
| Pathway | Description | Key Intermediates | Research Gaps for IPNSA |
| Biodegradation | Microbial metabolism leading to mineralization. | Dihydroxynaphthalene, Salicylic acid, Gentisic acid | Influence of the isopropyl group on microbial uptake and enzymatic degradation. |
| Photodegradation | Light-induced degradation. | Hydroxylated derivatives, ring-opened products | Photolysis quantum yield, identification of photoproducts, and ecotoxicity. |
| Hydrolysis | Cleavage of the sulfonic acid group. | Isopropylnaphthalene | Rate constants under various environmental conditions. |
Integration of Multi-Scale Computational and Experimental Methodologies
The synergy between computational modeling and experimental techniques is crucial for accelerating research and gaining deeper insights into the chemical properties and behavior of this compound.
Future Research Directions:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are valuable tools for predicting the physicochemical properties, biological activity, and toxicity of chemicals based on their molecular structure. semanticscholar.orgnih.govmdpi.commdpi.com Developing QSAR models for sulfonated aromatic compounds can help in screening for potential applications and assessing environmental risks. researchgate.net Future work should focus on developing and validating robust QSAR models specifically for IPNSA and its derivatives to predict properties such as toxicity and biodegradability.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into reaction mechanisms, electronic properties, and spectroscopic characteristics of molecules. tandfonline.com Such studies have been applied to understand the sulfonation of naphthalene. acs.org Future computational studies on IPNSA could:
Elucidate the mechanism of its synthesis and predict the regioselectivity of sulfonation.
Calculate spectroscopic properties to aid in its experimental characterization.
Model its interactions with biological macromolecules to understand its potential bioactivity.
Advanced Analytical Techniques: The development of robust analytical methods is essential for monitoring the synthesis of IPNSA, detecting its presence in environmental samples, and identifying its transformation products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of naphthalenesulfonic acid isomers. nih.govresearchgate.netnih.govsielc.comhelixchrom.com Future research should focus on developing sensitive and selective analytical methods tailored for the quantification of IPNSA and its potential metabolites in complex matrices.
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing Isopropylnaphthalenesulphonic acid?
- Methodological Answer : Sulfonation of isopropylnaphthalene derivatives using concentrated sulfuric acid under controlled temperature (80–100°C) is a common approach. Purification involves neutralization with alkaline solutions (e.g., NaOH) followed by recrystallization. For reproducibility, document reaction time, stoichiometry, and purification steps in detail, adhering to guidelines for experimental rigor . Comparative studies on sulfonation efficiency using alternative catalysts (e.g., chlorosulfonic acid) can further validate protocols .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm sulfonic acid group positioning and isopropyl substitution patterns. Include 2D NMR (e.g., COSY, HSQC) for complex structural elucidation .
- FT-IR : Identify characteristic S=O stretching vibrations (~1040–1220 cm) and aromatic C-H bending .
- HPLC-PDA : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in tightly sealed containers in cool, dry, and ventilated areas, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, solvent polarity). For example:
- Solubility Testing : Use buffered solutions (pH 2–12) and quantify solubility via UV-Vis spectrophotometry.
- Stability Analysis : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Cross-reference results with computational solubility predictions (e.g., COSMO-RS) to validate empirical data .
Q. What experimental design principles optimize the reaction yield of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, acid concentration, and reaction time. For instance:
- Central Composite Design (CCD) : Model interactions between variables and identify optimal conditions.
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., HSO vs. FeCl) to enhance sulfonation efficiency .
Q. How can computational modeling complement experimental data in analyzing this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict sulfonic acid group reactivity in electrophilic substitutions.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to guide solvent selection for synthesis .
- Validate models using experimental kinetic data (e.g., Arrhenius plots) .
Q. What challenges arise in interpreting overlapping spectroscopic signals for this compound derivatives?
- Methodological Answer :
- Deconvolution Software : Use tools like MestReNova to resolve overlapping -NMR peaks.
- Isotopic Labeling : Introduce -labeled precursors to trace substituent effects in complex spectra .
- Cross-Validation : Compare IR and Raman data to confirm functional group assignments .
Q. How can researchers mitigate degradation of this compound during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
